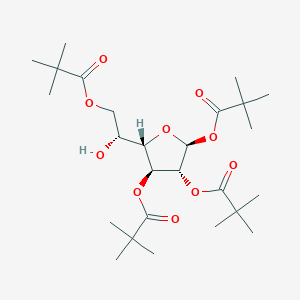
(S)-(-)-Nicotine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reference standard
Wissenschaftliche Forschungsanwendungen
Translational Medication Development for Nicotine Addiction
Research on medication development for nicotine dependence is an ongoing scientific priority. The exploration of novel compounds and new applications of existing medications, along with pharmacogenetic trials and studies on molecular, neural, and behavioral mechanisms of action, are critical areas of focus (Morgan, Backinger, Lerman, & Vocci, 2010).
The Australian Tobacco Research Foundation
Historical reviews of tobacco industry-supported organizations, like the Australian Tobacco Research Foundation, highlight the industry's influence on scientific research related to nicotine and its addictive properties (Chapman, Carter, & Peters, 2003).
Nicotine Self-Administration Research
Studies on nicotine self-administration provide insights into drug-seeking behavior and the importance of nicotine in tobacco use. This research is crucial for understanding tobacco addiction and informs public health policies and medication development (Henningfield, Smith, Kleykamp, Fant, & Donny, 2016).
Advancements in Nicotine Psychopharmacology
Nicotine research, ranging from molecular to clinical studies, plays a vital role in developing strategies for treating tobacco dependence and shaping global regulatory policies (Henningfield, Stolerman, & Miczek, 2006).
Transdisciplinary Tobacco Use Research
Transdisciplinary approaches in tobacco use research combine different scientific disciplines, offering comprehensive insights into tobacco use etiology and trajectories (Mermelstein, Kobus, & Clayton, 2007).
Enhancing Grant and Journal Peer Review Processes
Innovations in peer review processes for tobacco research aim to improve the quality and robustness of scientific findings, addressing challenges like publication bias and reproducibility issues (Munafo, 2017).
Tobacco Addiction and Public Health
Understanding the onset and development of nicotine addiction based on empirical data is crucial for public health strategies and the scientific method (Difranza, 2010).
Tobacco Dependence Phenotype Refinement
Research that integrates different analysis methods to clarify the latent structure of nicotine dependence helps in refining the tobacco dependence phenotype and guides treatment strategies (Piper, Bolt, Kim, Japuntich, Smith, Niederdeppe, Cannon, & Baker, 2008).
Role of Sugars in Cigarette Tobacco
Analyzing the impact of sugars as cigarette tobacco ingredients on smoke composition and health risks is vital for understanding tobacco product formulation and associated health implications (Roemer, Schorp, Piadé, Seeman, Leyden, & Haussmann, 2012).
Bridging Molecules to Behaviour in Nicotine Addiction
Research on the neurobiology of nicotine addiction helps bridge the gap between molecular studies and behavioral outcomes, providing a comprehensive understanding of nicotine's effects on the brain (Laviolette & Kooy, 2004).
Near-Infrared Spectroscopy in Tobacco Analysis
The use of near-infrared spectroscopy for quantitative analysis of chemical constituents in tobacco, including nicotine, aids in monitoring tobacco quality during cigarette production (Zhang, Cong, Xie, JingxiuYang, & Zhao, 2008).
Eigenschaften
CAS-Nummer |
6912-85-2 |
|---|---|
Produktname |
(S)-(-)-Nicotine |
Molekularformel |
C10H14N2 |
Molekulargewicht |
162.22 |
Reinheit |
>95% |
Synonyme |
(S)-3-(1-methylpyrrolidin-2-yl)pyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)
![2-Methyl-3-[4-methyl(3,5-oxazolyl)]prop-2-enal](/img/structure/B1147596.png)



